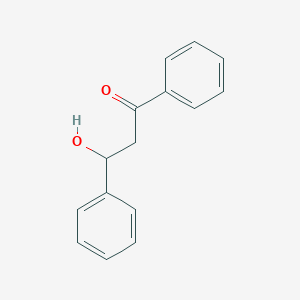

3-Hydroxy-1,3-diphenylpropan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

42052-51-7 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-hydroxy-1,3-diphenylpropan-1-one |

InChI |

InChI=1S/C15H14O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |

InChI Key |

ZTCFOSQTSRNLHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 3-Hydroxy-1,3-diphenylpropan-1-one

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, also known as β-hydroxydihydrochalcone, is a β-hydroxy ketone that serves as a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry.[1] Its structure, featuring a three-carbon chain with phenyl groups at positions 1 and 3 and a hydroxyl group at the beta position, makes it a key precursor for the synthesis of various chiral compounds and biologically active molecules.[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 53-54 °C.[2] The following table summarizes its key quantitative properties based on available data.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 42052-51-7 | [2][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [2][3][4] |

| Molecular Weight | 226.27 g/mol | [1][3] |

| Exact Mass | 226.099379685 Da | [2][3] |

| Melting Point | 53-54 °C | [2] |

| Boiling Point (Predicted) | 401.7 ± 38.0 °C | [2] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |

| XLogP3 | 2.4 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Complexity | 237 | [2][3] |

Experimental Protocols

The synthesis of this compound is commonly achieved through an aldol (B89426) condensation reaction. Asymmetric synthesis approaches are also employed to produce specific enantiomers, highlighting its importance in stereoselective chemistry.

Protocol 1: Synthesis via Aldol Condensation

This protocol details a standard laboratory procedure for the synthesis of this compound from benzaldehyde (B42025) and acetophenone (B1666503).

Materials:

-

Benzaldehyde

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

10% Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

A mixture of acetophenone (1.2 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and NaOH (0.4 g, 10 mmol) in 20 mL of ethanol is prepared.

-

The mixture is stirred at 0°C for 2 hours. Maintaining a low temperature is crucial to minimize side reactions.

-

The reaction is quenched by the addition of 10% HCl.

-

The product is extracted with ethyl acetate.

-

The extracted product is purified using silica gel chromatography with a hexane/ethyl acetate (4:1) eluent.

-

This procedure typically yields the final compound at around 80%.

Protocol 2: Catalytic Asymmetric Synthesis

This method focuses on producing chiral this compound, which is a critical step for the synthesis of optically pure downstream products.

Materials:

-

Benzaldehyde

-

Acetophenone

-

L-proline or D-proline (catalyst)

Procedure:

-

Benzaldehyde and acetophenone are reacted in the presence of dibenzylamine trifluoroacetate and a catalyst (L-proline or D-proline).

-

The molar ratio of benzaldehyde to acetophenone is typically maintained between 1:0.9 and 1:1.1.

-

The molar ratio of benzaldehyde to the catalyst is generally between 1:0.1 and 1:0.3.

-

The reaction is allowed to proceed for 24-48 hours.

-

This method has been reported to achieve yields of over 80% and purity exceeding 99%. The choice of L-proline or D-proline as the catalyst determines the resulting enantiomer.

Visualizations: Synthesis Workflow and Applications

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its role as a key intermediate in chemical and pharmaceutical research.

Caption: Aldol condensation workflow for the synthesis of this compound.

Caption: Logical relationships of this compound in research applications.

Biological Activity and Applications

While this compound is primarily known as a synthetic intermediate, its core structure (1,3-diphenylpropan-1-one) is found in derivatives with significant biological activities. This makes it a compound of interest for drug development professionals.

-

Anticancer Potential: Derivatives of the 1,3-diphenylpropan-1-one scaffold have demonstrated considerable cytotoxic effects.[5] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have shown high cytotoxicity against MCF-7, a human estrogen receptor-positive breast cancer cell line.[5]

-

Enzyme Inhibition: The structural motif is also a basis for developing enzyme inhibitors. Derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target in anti-inflammatory drug design.

-

Allosteric Modulation: Research has shown that 1,3-diphenylpropan-1-one derivatives can act as allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[6][7] Depending on the substituents, these compounds can act as either positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), indicating their potential for treating neurological and inflammatory conditions.[6][7]

-

Asymmetric Synthesis: The compound is a critical intermediate for producing chiral molecules.[1] Through methods like biocatalytic reduction using yeasts such as Rhodotorula rubra, it can be converted into chiral hydroxy ketones and anti-1,3-diols with high enantiomeric excess.[1]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its significance extends beyond its basic characteristics, proving to be a versatile and crucial building block in both synthetic and medicinal chemistry. The straightforward synthesis protocols and the demonstrated biological potential of its derivatives underscore its importance for researchers in academia and industry. Future investigations into novel derivatives based on this scaffold hold promise for the development of new therapeutic agents.

References

- 1. This compound | 42052-51-7 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C15H14O2 | CID 10059587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,3-diphenylpropan-1-ones as allosteric modulators of α7 nACh receptors with analgesic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, also known as β-hydroxydihydrochalcone, is a valuable β-hydroxy ketone that serves as a key intermediate in the synthesis of various biologically active compounds and fine chemicals. Its structure, featuring both a hydroxyl group and a ketone, allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through the crossed aldol (B89426) reaction between benzaldehyde (B42025) and acetophenone (B1666503). This reaction can be catalyzed by either a base or, in more recent methodologies, an organocatalyst. While the base-catalyzed Claisen-Schmidt condensation typically leads to the dehydrated α,β-unsaturated ketone (chalcone), careful control of reaction conditions can favor the isolation of the desired aldol addition product.

Base-Catalyzed Aldol Addition

The traditional and widely employed method for the synthesis of this compound is the base-catalyzed aldol addition. In this reaction, a base, typically sodium hydroxide (B78521), deprotonates the α-carbon of acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent protonation of the resulting alkoxide yields the target β-hydroxy ketone. A critical aspect of this synthesis is preventing the facile dehydration of the aldol product to the more thermodynamically stable chalcone. This is often achieved by maintaining low reaction temperatures.

Organocatalytic Asymmetric Aldol Reaction

Modern synthetic approaches have explored the use of organocatalysts to achieve the asymmetric synthesis of this compound. A notable example involves the use of L-proline as a catalyst in the presence of an additive like dibenzylamine (B1670424) trifluoroacetate (B77799). This method offers high yields and enantioselectivity, providing access to chiral building blocks for drug development.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| Benzaldehyde | C₇H₆O | 106.12 | Liquid | -26 |

| Acetophenone | C₈H₈O | 120.15 | Liquid | 20.5 |

| This compound | C₁₅H₁₄O₂ | 226.27 | Solid | 53-54[1] |

| Spectroscopic Data for this compound | Values |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H)[2] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3[2] |

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound (Generalized Method)

This protocol is a generalized procedure adapted from standard Claisen-Schmidt condensation methods, with modifications to favor the isolation of the aldol addition product.[3][4][5] Precise optimization of temperature and reaction time may be required to maximize the yield of the desired product and minimize dehydration.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Ice

-

Hydrochloric acid (HCl), dilute solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 equivalent) in ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in a minimal amount of cold water and add it to the stirred acetophenone solution, maintaining the temperature below 5 °C.

-

To this cold, stirred solution, add benzaldehyde (1.0 equivalent) dropwise, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at low temperature (e.g., 0-10 °C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is deemed complete, neutralize the mixture carefully with a dilute solution of hydrochloric acid to a pH of approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Organocatalytic Synthesis of this compound

This protocol is based on a patented procedure and offers high yield and purity.[6]

Materials:

-

Benzaldehyde (10 mmol, 1.06 g)

-

Acetophenone (10 mmol, 1.2 g)

-

L-proline (2 mmol, 230 mg)

-

Dibenzylamine trifluoroacetate (2.06 mmol, 555 mg)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) (80 mL)

Procedure:

-

In a suitable reaction vessel, dissolve acetophenone and benzaldehyde in anhydrous dimethyl sulfoxide.

-

Stir the solution at room temperature (25 °C).

-

Add L-proline to the mixture in one portion.

-

Add dibenzylamine trifluoroacetate to the reaction mixture.

-

Stir the reaction mixture at room temperature (25 °C) with a stirring speed of 30 r/min for 48 hours.

-

Upon completion of the reaction, proceed with a suitable work-up and purification to isolate the product. The patent reports a yield of over 80% and a purity of over 99%.[6]

Signaling Pathways and Experimental Workflows

Base-catalyzed aldol addition mechanism.

General experimental workflow for synthesis and purification.

Conclusion

This technical guide has detailed two primary methods for the synthesis of this compound: a classic base-catalyzed aldol addition and a modern organocatalytic approach. While the base-catalyzed method is cost-effective, careful control of reaction conditions is necessary to prevent dehydration. The organocatalytic method offers a more controlled reaction with high yields and purity. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reliable synthesis of this important chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. sites.nvcc.edu [sites.nvcc.edu]

- 6. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one (CAS: 42052-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure, featuring two phenyl groups and a hydroxyl group, makes it a key precursor for the synthesis of various chiral compounds and biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral data, and potential applications in drug development, with a focus on its role within the broader class of 1,3-diphenylpropan-1-one scaffolds.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 42052-51-7 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [2][3] |

| Molecular Weight | 226.27 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | β-hydroxydihydrochalcone, beta-Hydroxy-beta-phenylpropiophenone | [3][4] |

| Melting Point | 53-54 °C | [4] |

| Boiling Point (Predicted) | 401.7 ± 38.0 °C | [4] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [4] |

| XLogP3 | 2.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

Table 2: Spectral Data

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3 |

| Infrared (IR) | Characteristic peaks expected for O-H stretching (broad, ~3400 cm⁻¹), C=O stretching (~1685 cm⁻¹), and aromatic C-H and C=C stretching. A broad hydroxyl peak is indicative of the alcohol functional group. |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 226. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl and hydroxyl groups, as well as loss of water.[5][6][7] |

Synthesis and Experimental Protocols

The primary route to this compound is through the Aldol condensation of acetophenone (B1666503) and benzaldehyde (B42025). While this reaction can be driven to produce the dehydrated α,β-unsaturated ketone (chalcone), careful control of reaction conditions can favor the formation of the desired β-hydroxy ketone. Alternatively, the chalcone (B49325) can be synthesized and subsequently hydrated.

Synthesis via Aldol Condensation (Favoring β-Hydroxy Ketone)

This protocol is adapted from standard Aldol condensation procedures, with modifications to favor the isolation of the β-hydroxy ketone intermediate.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Sodium hydroxide (B78521) (NaOH) solution (10% w/v)

-

Ethanol (B145695) (95%)

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add the 10% NaOH solution dropwise to the cooled mixture, maintaining the temperature below 5°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction should be stopped before significant dehydration to the chalcone is observed.

-

Once the reaction has proceeded to a satisfactory extent, neutralize the mixture carefully with dilute HCl until it reaches a pH of approximately 7.

-

The product may precipitate out of the solution. If not, the ethanol can be removed under reduced pressure.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Synthesis via Hydration of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This two-step process involves the initial synthesis of chalcone followed by its hydration.

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

A common method for chalcone synthesis is the Claisen-Schmidt condensation.[8][9][10]

Materials:

-

Benzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve sodium hydroxide in water, then add ethanol to create the catalyst solution.

-

In a separate flask, dissolve benzaldehyde and acetophenone in ethanol.

-

Slowly add the sodium hydroxide solution to the benzaldehyde-acetophenone mixture with stirring at room temperature.

-

Continue stirring for 2-3 hours. A precipitate of chalcone should form.

-

Collect the crude chalcone by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

Step 2: Acid-Catalyzed Hydration of Chalcone

The hydration of the α,β-unsaturated ketone follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[11][12][13]

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Sulfuric acid (H₂SO₄) or another strong acid catalyst

-

Water

-

An appropriate organic solvent (e.g., dioxane or acetone)

Procedure:

-

Dissolve the purified chalcone in a suitable organic solvent.

-

Add an aqueous solution of a strong acid catalyst (e.g., dilute sulfuric acid).

-

Heat the mixture under reflux and monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Caption: Synthetic routes to this compound.

Biological Activity and Mechanism of Action

The 1,3-diphenylpropan-1-one scaffold, to which this compound belongs, has been identified in numerous compounds with a wide range of pharmacological activities.[14] Derivatives have shown potential as anticancer, anti-inflammatory, and antioxidant agents.[14][15]

Anticancer Potential

Derivatives of the 1,3-diphenylpropan-1-one scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain thio-derivatives have shown high activity against MCF-7 human breast cancer cells.[14] While specific cytotoxicity data for this compound is not widely available, its structural similarity to active compounds suggests it may also possess antiproliferative properties.

Anti-inflammatory Activity and Signaling Pathways

The anti-inflammatory effects of related compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18]

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][18] It is hypothesized that 1,3-diphenylpropan-1-one derivatives may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

Caption: Hypothesized modulation of the NF-κB signaling pathway.

-

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key transducers of extracellular signals to cellular responses, including inflammation and apoptosis.[2][17] Aberrant activation of these pathways is implicated in various diseases. It is plausible that this compound or its derivatives could exert their effects by modulating the phosphorylation state and activity of key kinases within these cascades.

Caption: Potential modulation of the MAPK signaling cascade.

Safety and Handling

General Safety Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a versatile building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the established biological relevance of its structural scaffold make it an attractive target for further investigation. Future research should focus on elucidating the specific biological activities of this compound and its derivatives, including detailed mechanistic studies and in vivo efficacy assessments. Such studies will be crucial in unlocking its full potential in the development of novel therapeutics.

References

- 1. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]

- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H14O2 | CID 10059587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. leah4sci.com [leah4sci.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. globalsciencebooks.info [globalsciencebooks.info]

- 17. MAPK Family Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone of significant interest in organic synthesis and medicinal chemistry. It serves as a crucial synthetic intermediate for creating complex chiral molecules and is a structural component in various biologically active compounds.

Physicochemical and Structural Data

This compound is characterized by a three-carbon chain with phenyl groups at positions 1 and 3, a ketone at position 1, and a hydroxyl group at position 3. This structure, also known as β-hydroxydihydrochalcone, is fundamental to its chemical reactivity and utility in synthesis.[1]

Table 1: Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 226.27 g/mol | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3] |

| CAS Number | 42052-51-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 53-54 °C | [2] |

| Boiling Point (Predicted) | 401.7 ± 38.0 °C | [2] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |

| Exact Mass | 226.099379685 Da | [1][2] |

| XLogP3 | 2.4 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is often achieved through an aldol (B89426) reaction. A notable method involves the asymmetric catalytic reaction between benzaldehyde (B42025) and acetophenone (B1666503). This approach is valued for its potential to produce specific stereoisomers, which is critical in drug development.

Experimental Protocol: Asymmetric Aldol Synthesis

This protocol is based on a method utilizing an organocatalyst like L-proline or D-proline to achieve high yield and purity.[4]

Materials:

-

Benzaldehyde

-

Acetophenone

-

L-proline or D-proline (catalyst)

-

Dibenzylamine (B1670424) trifluoroacetate (B77799) (additive)

-

Solvent (e.g., DMSO or an appropriate organic solvent)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve benzaldehyde and the catalyst (e.g., L-proline, 10-30 mol% relative to benzaldehyde) in the chosen solvent.

-

Addition of Reactants: Add acetophenone to the mixture. The molar ratio of benzaldehyde to acetophenone is typically maintained at approximately 1:1.[4] The additive, dibenzylamine trifluoroacetate, can be included to improve reaction yield and purity.[4]

-

Reaction Conditions: The reaction is stirred at a controlled speed (e.g., 30-70 r/min) and temperature. The reaction time can range from 24 to 48 hours.[4]

-

Work-up and Isolation: Following the completion of the reaction (monitored by TLC or HPLC), the mixture is subjected to a standard aqueous work-up. The product is extracted using an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product, this compound, is then purified using column chromatography to yield the final product with high purity (>99%).[4]

Applications in Research and Drug Development

The 1,3-diphenylpropan-1-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While this compound is primarily a synthetic intermediate, its core structure is key to these pharmacological effects.

-

Anti-inflammatory Activity: Derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target for anti-inflammatory drugs.[5][6]

-

Anticancer Potential: Certain modified β-aryl-β-mercapto ketones based on this scaffold have shown potent cytotoxic effects against human breast cancer cell lines (MCF-7), in some cases exceeding the efficacy of the reference drug Tamoxifen.[7]

-

Neurological Activity: Hydroxylated derivatives of the 1,3-diphenylpropan-1-one structure have been identified as potent and selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for treating cognitive deficits and inflammatory pain.[8] These compounds also displayed analgesic and antioxidant properties.[8]

-

General Biological Activity: The broader class of chalcones (1,3-diphenyl-2-propen-1-ones), from which this compound is derived, is known for a vast array of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[6][9]

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the organocatalyzed synthesis of this compound.

Caption: A workflow diagram of the organocatalytic synthesis process.

References

- 1. This compound | C15H14O2 | CID 10059587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its core structure, the 1,3-diphenylpropan-1-one scaffold, is found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is characterized by a three-carbon chain with phenyl groups at positions 1 and 3, a ketone at position 1, and a hydroxyl group at position 3.

Chemical Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined figures.

| Property | Value | Source |

| Molecular Weight | 226.27 g/mol | [1] |

| Melting Point | 53-54 °C | [2] |

| Boiling Point (Predicted) | 401.7 ± 38.0 °C | [2] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 226.099379685 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 2H | Aromatic protons ortho to carbonyl |

| ~7.59 | m | 1H | Aromatic proton para to carbonyl |

| ~7.46 | m | 4H | Aromatic protons |

| ~7.39 | t | 2H | Aromatic protons |

| ~7.31 | m | 1H | Aromatic proton |

| ~5.36 | t | 1H | CH-OH |

| ~3.61 | br | 1H | OH |

| ~3.37 | m | 2H | CH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~199.9 | C=O |

| ~143.0 | Aromatic C |

| ~136.5 | Aromatic C |

| ~133.4 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~128.4 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~125.6 | Aromatic CH |

| ~69.9 | CH-OH |

| ~47.3 | CH₂ |

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. While a specific peak list is not readily available in the literature, the expected characteristic absorptions are:

-

~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

-

~3100-3000 cm⁻¹: C-H stretch of the aromatic rings.

-

~1685 cm⁻¹: C=O stretch of the ketone.

-

~1600, 1450 cm⁻¹: C=C stretching within the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z = 226. Key fragmentation patterns for β-hydroxy ketones often involve cleavage of the C-C bond adjacent to the hydroxyl group and dehydration.

Experimental Protocols

Synthesis via Aldol (B89426) Condensation

This compound is typically synthesized via a base-catalyzed aldol condensation between benzaldehyde (B42025) and acetophenone.

Reaction: Benzaldehyde + Acetophenone → this compound

Materials:

-

Benzaldehyde

-

Acetophenone

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrochloric acid (HCl) for neutralization

-

Distilled water

-

Ice

Detailed Methodology:

-

Preparation of the Reaction Mixture: A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reactants: Acetophenone is added to the cooled alkaline solution, followed by the slow addition of benzaldehyde while maintaining the temperature between 15-30°C.[3]

-

Reaction: The mixture is stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours.[3]

-

Work-up: Once the reaction is complete, the mixture is poured into cold water and neutralized with a dilute solution of hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[3]

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

A patent describes a variation of this synthesis using L-proline or D-proline as a catalyst and dibenzylamine (B1670424) trifluoroacetate (B77799) as an additive, with the reaction running for 24-48 hours.[4]

Biological Activity and Drug Development Potential

While specific biological activity and cytotoxicity data for this compound are not extensively reported in the public domain, the 1,3-diphenylpropan-1-one scaffold is a well-recognized pharmacophore with a broad range of biological activities.

Anticancer and Cytotoxic Potential

Derivatives of the 1,3-diphenylpropan-1-one structure have demonstrated significant cytotoxic effects against various cancer cell lines.[5] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have shown high cytotoxic activity against MCF-7 human breast cancer cells.[5] These findings suggest that the 1,3-diphenylpropan-1-one core could serve as a template for the design of novel anticancer agents.

Anti-inflammatory and Enzyme Inhibition

Other derivatives of 1,3-diphenyl-3-(phenylamino)propan-1-ones have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[6] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a target for anti-inflammatory drug development.[6]

Allosteric Modulation

Some 1,3-diphenylpropan-1-one derivatives have been identified as allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), indicating potential applications in neurological disorders.[7]

The presence of the hydroxyl group in this compound provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The exploration of its own biological activity is a promising area for future research.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Aldol Condensation Mechanism

The following diagram outlines the fundamental steps of the base-catalyzed aldol condensation reaction for the synthesis of this compound.

Caption: Mechanism of the base-catalyzed aldol condensation to form this compound.

Conclusion

This compound is a readily accessible compound with a chemical scaffold that is prevalent in many biologically active molecules. This technical guide has summarized its chemical properties, provided a detailed protocol for its synthesis, and explored its potential in the field of drug discovery based on the known activities of its structural analogs. Further investigation into the specific biological activities of this compound is warranted and could lead to the development of novel therapeutic agents.

References

- 1. This compound | C15H14O2 | CID 10059587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxy-1,3-diphenylpropan-1-one. The information is curated for professionals in research and development, with a focus on clarity, data accessibility, and detailed experimental context.

Core Physical and Chemical Properties

This compound, also known as β-hydroxy-dihydrochalcone, is a β-hydroxy ketone that serves as a key intermediate in various synthetic applications, including asymmetric synthesis.[1] Its structural and physicochemical properties are fundamental for its application in research and drug development.

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | This compound | [2] |

| CAS Number | 42052-51-7 | [2][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [2][3] |

| Molecular Weight | 226.275 g/mol | [3][4] |

| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O | [2][3] |

| InChIKey | ZTCFOSQTSRNLHW-UHFFFAOYSA-N | [2] |

| Physical Properties | ||

| Melting Point | 53-54 °C | [3] |

| Boiling Point (Predicted) | 401.7 ± 38.0 °C | [3] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [3] |

| Appearance | Colorless oil or White solid | [5] |

| Computed Properties | ||

| XLogP3 | 2.4 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 226.099379685 Da | [2][3] |

| Complexity | 237 | [3] |

| Polar Surface Area | 37.3 Ų | [2] |

Experimental Protocols

The determination of the physical properties of this compound relies on standard and well-established laboratory procedures. Below are detailed methodologies for its synthesis and characterization.

A common method for the synthesis of this compound is the aldol (B89426) condensation between benzaldehyde (B42025) and acetophenone (B1666503).[6]

-

Reaction Setup: Benzaldehyde and acetophenone are dissolved in a suitable solvent, such as a polar aprotic solvent.

-

Catalysis: A catalyst, for instance, L-proline or D-proline, is introduced to facilitate the reaction.[6] An additive like dibenzylamine (B1670424) trifluoroacetate (B77799) can be used to improve yield and purity.[6]

-

Reaction Conditions: The mixture is stirred at a controlled temperature for a period of 24-48 hours to allow the reaction to proceed to completion.[6]

-

Work-up and Purification: The resulting product, this compound, is then isolated and purified. This typically involves extraction, washing, and drying of the organic layer, followed by purification techniques such as column chromatography or recrystallization to obtain the pure compound.

The melting point is a crucial indicator of purity.

-

Sample Preparation: A small, dry sample of the purified solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A melting point apparatus, such as a Vernier melt station or a similar device, is used.[7]

-

Measurement: The capillary tube is placed in the apparatus, which is then heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range is typically narrow (0.5-2 °C).

While the boiling point for this compound is high and often predicted, it can be determined experimentally via distillation if the compound is in a liquid state (e.g., as a colorless oil).[5][7]

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[7]

-

Procedure: The compound is placed in the round-bottom flask. The apparatus is heated, and the vapor temperature is monitored with the thermometer.

-

Measurement: The boiling point is the stable temperature at which the liquid's vapor pressure equals the atmospheric pressure, and the vapor condenses into the collection flask.[7] It's important to note this temperature as the boiling point.

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using an NMR spectrometer (e.g., 400 MHz).[5]

-

Analysis: The chemical shifts (δ), integration values, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of all protons and carbons in their expected chemical environments. The reported spectral data includes:

-

¹H NMR (400 MHz, Chloroform-d): δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.35 – 7.26 (m, 3H), 5.38 (dd, J = 8.8, 2.9 Hz, 1H), 3.65 (d, J = 3.6 Hz, 1H), 3.33 (dd, J = 17.1, 2.9 Hz, 1H), 3.27 (dd, J = 17.1, 8.8 Hz, 1H).[5]

-

¹³C NMR (100 MHz, Chloroform-d): δ = 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3.[5]

-

-

-

Mass Spectrometry (MS):

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. This compound | 42052-51-7 | Benchchem [benchchem.com]

- 2. This compound | C15H14O2 | CID 10059587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Technical Guide on the Physicochemical Properties of 3-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical properties, specifically the melting point, of the β-hydroxy ketone 3-Hydroxy-1,3-diphenylpropan-1-one. It includes tabulated physical data and a comprehensive, standardized protocol for experimental melting point determination, designed for a professional laboratory setting.

Compound Identification and Properties

This compound, also known as β-hydroxydihydrochalcone, is a key intermediate in various organic syntheses.[1] Its structure is characterized by a three-carbon chain with phenyl groups at positions 1 and 3, a ketone at position 1, and a hydroxyl group at position 3. This compound is instrumental in asymmetric synthesis, particularly for producing chiral hydroxy ketones and anti-1,3-diols.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2], Benchchem[1] |

| CAS Number | 42052-51-7 | LookChem[3], PubChem[2] |

| Molecular Formula | C₁₅H₁₄O₂ | LookChem[3], PubChem[2] |

| Molecular Weight | 226.27 g/mol | LookChem[3], PubChem[2] |

| Melting Point | 53-54 °C | LookChem[3] |

| Boiling Point | 401.7±38.0 °C (Predicted) | LookChem[3] |

| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O | LookChem[3], PubChem[2] |

| InChI Key | ZTCFOSQTSRNLHW-UHFFFAOYSA-N | PubChem[2], Benchchem[1] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline organic compound.[4][5] A sharp melting range (typically ≤1°C) is indicative of a pure substance, whereas impurities tend to depress and broaden the melting range.[5][6]

Objective: To accurately determine the melting point range of a solid sample of this compound using a digital melting point apparatus.

Materials & Apparatus:

-

Sample of this compound (must be fully dry and homogeneous)[4]

-

Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Thin-walled capillary tubes (sealed at one end)[5]

-

Mortar and pestle

-

Spatula

-

Glass tube for packing (optional)

Methodology:

Step 1: Sample Preparation

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.[4]

-

Place a small amount of the crystalline sample on a clean, dry surface like a watch glass.

-

If the crystals are large, gently crush them into a fine, homogeneous powder using a clean mortar and pestle.[4][7] This ensures efficient and uniform heat transfer.

-

Press the open end of a capillary tube into the powder heap to collect a small amount of the sample.[5][8]

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom.[6][7] Alternatively, drop the tube (sealed-end down) through a long glass tube onto the benchtop to compact the sample.[7]

-

The final packed sample height should be no more than 1-2 mm to ensure an accurate reading.[6]

Step 2: Instrument Setup and Preliminary Measurement (Optional but Recommended)

-

If the approximate melting point is unknown, perform a rapid preliminary measurement to estimate the range.[5][7]

-

Set the digital apparatus to a fast heating ramp rate (e.g., 10-20°C per minute).[7]

-

Insert the prepared capillary tube into the sample holder.

-

Start the heating program and observe the sample. Record the approximate temperature at which melting begins. This value will guide the precise measurement.

-

Allow the apparatus to cool sufficiently (at least 10-20°C below the expected melting point) before proceeding.[7]

Step 3: Precise Melting Point Determination

-

Prepare at least two more capillary samples as described in Step 1 for consistency.

-

Set the start temperature on the apparatus to approximately 15-20°C below the estimated melting point found in the preliminary run.

-

Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.[5][6]

-

Insert a new capillary tube into the apparatus and begin the heating program.

-

Observe the sample closely through the magnifying lens.

-

Record T₁: The temperature at which the first drop of liquid becomes visible within the solid matrix.

-

Record T₂: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

-

The melting point is reported as the range from T₁ to T₂.

-

Repeat the measurement with a fresh sample to ensure the result is reproducible. The values should be consistent.[5]

Step 4: Post-Measurement

-

Turn off and allow the apparatus to cool.

-

Dispose of the used capillary tubes in the designated glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining the melting point of a crystalline solid.

References

- 1. This compound | 42052-51-7 | Benchchem [benchchem.com]

- 2. This compound | C15H14O2 | CID 10059587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. scribd.com [scribd.com]

Technical Guide: Physicochemical Properties of 3-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, also known as β-hydroxy-β-phenylpropiophenone, is a β-hydroxy ketone functionalized organic molecule.[1] Compounds of this class are notable intermediates in organic synthesis, often formed through aldol (B89426) reactions.[1][2] Their bifunctional nature, containing both a hydroxyl and a ketone group, makes them valuable precursors for a variety of more complex molecules, including the formation of α,β-unsaturated carbonyl compounds through dehydration.[3] This guide provides a summary of the available physicochemical data for this compound, with a focus on its boiling point, and includes a representative synthetic protocol.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem |

| Molecular Weight | 226.27 g/mol | PubChem[4] |

| Melting Point | 53-54 °C | LookChem[5] |

| Boiling Point (Predicted) | 401.7 ± 38.0 °C | LookChem[5] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | LookChem[5] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 42052-51-7 | LookChem[5] |

Experimental Protocols

Synthesis of this compound via Aldol Condensation

A common method for the synthesis of this compound is the aldol condensation of benzaldehyde (B42025) and acetophenone (B1666503). A patented method highlights a catalytic approach to achieve this transformation.[6]

Reaction: Benzaldehyde + Acetophenone → this compound

Catalysts and Reagents:

-

L-proline or D-proline (catalyst)[6]

-

Dibenzylamine trifluoroacetate (B77799) (additive)[6]

General Procedure:

-

Benzaldehyde and acetophenone are reacted in the presence of a catalyst, such as L-proline or D-proline.[6]

-

Dibenzylamine trifluoroacetate is added as a reaction additive to improve yield and purity.[6]

-

The reaction mixture is stirred for a specified period (e.g., 24-48 hours) under controlled temperature and stirring speed (e.g., 30-70 r/min).[6]

-

The product, this compound, is then isolated and purified. The patent reports yields of over 80% and purity exceeding 99% with this method.[6]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound from its primary precursors.

Caption: Synthetic pathway for this compound.

References

- 1. Hydroxy ketone - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. This compound | C15H14O2 | CID 10059587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone with significant applications as a synthetic intermediate in organic chemistry and as a scaffold in medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, and known biological activities of its derivatives, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound, also known as β-hydroxydihydrochalcone, is a white solid at room temperature. Its chemical structure features a three-carbon chain with phenyl groups at positions 1 and 3, a hydroxyl group at position 3, and a ketone at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42052-51-7 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Melting Point | 53-54 °C | |

| Boiling Point (Predicted) | 401.7 ± 38.0 °C | |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | |

| XLogP3 | 2.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 226.099379685 |

Table 2: Spectroscopic Data for this compound

| Type | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3 | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the aldol (B89426) condensation of benzaldehyde (B42025) and acetophenone (B1666503). This reaction can be catalyzed by either a base or an acid. Asymmetric synthesis can be achieved using chiral catalysts, such as L-proline or D-proline, to yield enantiomerically enriched products.

General Aldol Condensation Protocol

This protocol outlines a general procedure for the base-catalyzed synthesis of this compound.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (B145695) or other suitable solvent

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (B86663) for drying

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide to the cooled solution while stirring.

-

Add benzaldehyde dropwise to the reaction mixture.

-

Continue stirring at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry.

Asymmetric Synthesis using a Proline Catalyst

A notable advancement in the synthesis of this compound is the use of L-proline or D-proline as an organocatalyst for asymmetric aldol condensation. This method can produce the target compound with high yield and enantioselectivity.[3] A patent describes a method where benzaldehyde and acetophenone are reacted in the presence of L-proline or D-proline and dibenzylamine (B1670424) trifluoroacetate, achieving a yield of over 80% and purity of over 99%.[4]

Experimental Workflow for Proline-Catalyzed Asymmetric Synthesis

Caption: Workflow for the asymmetric synthesis of this compound.

Biological Activities of Derivatives and Therapeutic Potential

While direct biological studies on this compound are limited in publicly available literature, its core structure is a key pharmacophore in various biologically active molecules. Derivatives of this compound have demonstrated significant potential in drug discovery, particularly in the areas of oncology and neurology.

Cytotoxic Activity of Thioether and Amino Derivatives

Several studies have focused on the synthesis and biological evaluation of derivatives where the hydroxyl group is replaced by a thioether or an amino group. These modifications have led to compounds with potent cytotoxic effects against cancer cell lines.

-

1,3-Diphenyl-3-(phenylthio)propan-1-ones: A series of these compounds, featuring piperidinylethoxy or morpholinylethoxy groups, were synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line.[5][6] The results indicated that all synthesized compounds exhibited high cytotoxic activity, with some being more potent than the reference drug Tamoxifen.[5][6]

-

1,3-Diphenyl-3-(phenylamino)propan-1-ones: These derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[7] Many of these compounds showed potent and selective COX-2 inhibition and also exhibited cytotoxicity against MCF-7 cells.[7]

Hypothetical Signaling Pathway for Cytotoxic Derivatives

Caption: Potential mechanism of action for cytotoxic 1,3-diphenylpropan-1-one derivatives.

Neurological Activity of Derivatives

The 1,3-diphenylpropan-1-one scaffold has also been explored for its potential in treating neurological disorders. A study on derivatives of this compound revealed their activity as allosteric modulators of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs).[8] Depending on the substituents, these compounds acted as either negative or positive allosteric modulators, with some showing potentiation of acetylcholine-induced currents, as well as analgesic and antioxidant properties.[8]

Conclusion

This compound is a valuable synthetic intermediate with a straightforward and adaptable synthesis. While the biological activity of the core molecule itself is not extensively documented, its derivatives have shown significant promise in the development of new therapeutic agents, particularly in the fields of oncology and neuroscience. The versatility of its structure allows for a wide range of chemical modifications, making it an attractive scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and professionals to explore the potential of this and related compounds.

References

- 1. This compound | C15H14O2 | CID 10059587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 5. brieflands.com [brieflands.com]

- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-1,3-diphenylpropan-1-one, a significant β-hydroxy ketone intermediate in organic and medicinal chemistry. The document details its historical discovery within the context of the Claisen-Schmidt condensation, outlines various synthetic methodologies with detailed experimental protocols, and presents key quantitative data in a structured format. Furthermore, this guide explores the compound's relevance in drug discovery, specifically focusing on the role of its derivatives as thromboxane (B8750289) A2 receptor antagonists and illustrating the associated signaling pathway.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the aldol (B89426) condensation. Specifically, its synthesis is a classic example of the Claisen-Schmidt condensation , a variation of the crossed aldol condensation.

This reaction was independently reported in 1880 and 1881 by two pioneering chemists, Rainer Ludwig Claisen and J. Gustav Schmidt .[1] Their work described the base-catalyzed reaction between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[1] The reaction between acetophenone (B1666503) (an enolizable ketone) and benzaldehyde (B42025) (a non-enolizable aromatic aldehyde) yields the β-hydroxy ketone, this compound.[2] Under dehydrating conditions, this intermediate readily forms chalcone (B49325) (1,3-diphenylprop-2-en-1-one).

The Claisen-Schmidt condensation proved to be a versatile and widely applicable reaction for the synthesis of α,β-unsaturated ketones and their β-hydroxy precursors, which are valuable intermediates in the synthesis of various natural products and biologically active molecules.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 42052-51-7 | [5] |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Melting Point | 53-54 °C | [5] |

| Boiling Point | 401.7 ± 38.0 °C (Predicted) | [5] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol, acetone, and other organic solvents. | |

| ¹H NMR | Spectra available in public databases. | |

| ¹³C NMR | Spectra available in public databases. | |

| Mass Spectrometry | Spectra available in public databases. |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the Claisen-Schmidt condensation. Various protocols have been developed, ranging from the classical base-catalyzed method to more modern, environmentally friendly approaches.

Classical Base-Catalyzed Claisen-Schmidt Condensation

This is the traditional and most widely cited method for the preparation of this compound.

Reaction Scheme:

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[3]

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 20%) to the stirred mixture.[3]

-

Continue stirring in the ice bath for a specified period (e.g., 2-3 hours), during which the product may precipitate.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold water until the washings are neutral.[3]

-

If no precipitate forms, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extract over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Quantitative Data:

| Reactant Ratio (Acetophenone:Benzaldehyde:NaOH) | Solvent | Reaction Time | Temperature | Yield |

| 1:1:1 | Ethanol/Water | 2-3 hours | 0-5 °C | Typically high |

Organocatalyzed Asymmetric Synthesis

The use of small organic molecules as catalysts offers a powerful alternative for asymmetric synthesis. L-proline has been shown to be an effective catalyst for the enantioselective aldol reaction between acetophenone and benzaldehyde.

Reaction Scheme:

Experimental Protocol: [6]

-

Dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6]

-

Add L-proline (e.g., 0.1-0.3 equivalents) and dibenzylamine trifluoroacetate (e.g., 0.2-0.3 equivalents) to the solution.[6]

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours).[6]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Catalyst | Co-catalyst | Solvent | Reaction Time | Temperature | Yield | Enantiomeric Excess (ee) |

| L-proline | Dibenzylamine trifluoroacetate | DMSO | 24-48 hours | Room Temp. | >80% | High (for R-enantiomer) |

| D-proline | Dibenzylamine trifluoroacetate | DMSO | 24-48 hours | Room Temp. | >80% | High (for S-enantiomer) |

Solvent-Free "Green" Synthesis (Grindstone Chemistry)

This method offers an environmentally friendly alternative by eliminating the need for solvents.

Reaction Scheme:

References

- 1. rsc.org [rsc.org]

- 2. This compound | C15H14O2 | CID 10059587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, is a pivotal molecule in organic synthesis and medicinal chemistry. Belonging to the broader class of 1,3-diphenylpropan-1-ones, this compound and its derivatives form the structural core of molecules with significant therapeutic potential, including anti-inflammatory and anticancer agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis via aldol (B89426) addition, its spectroscopic signature, and an exploration of its role in drug development, with a focus on its mechanism as a potential cyclooxygenase-2 (COX-2) inhibitor.

Chemical and Physical Properties

This compound, also known by synonyms such as β-hydroxydihydrochalcone, is a white solid at room temperature.[1] Its structure features a three-carbon chain with phenyl groups at positions 1 and 3, a ketone at position 1, and a hydroxyl group at position 3. Due to the hydrophobic nature of the two phenyl groups, it has low solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 42052-51-7 | [3] |

| Molecular Formula | C₁₅H₁₄O₂ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Melting Point | 53-54 °C | [1] |

| Boiling Point | 401.7 ± 38.0 °C (Predicted) | [1] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White solid | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Spectroscopic Analysis

The most common and direct route to this compound is the base-catalyzed aldol addition reaction between benzaldehyde (B42025) and acetophenone (B1666503).[4][5] It is critical to maintain controlled reaction conditions, particularly temperature, to favor the formation of the β-hydroxy ketone (addition product) and prevent subsequent dehydration, which would lead to the formation of benzalacetophenone (chalcone), the condensation product.

Experimental Protocol: Synthesis via Aldol Addition

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Ethanol (95%)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl), dilute (e.g., 2 N)

-

Deionized water

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of benzaldehyde and acetophenone in a minimal amount of 95% ethanol.[5] For example, use 1.0 mL of benzaldehyde and 1.0 mL of acetophenone in 5-10 mL of ethanol.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C with gentle stirring.

-

Base Addition: While maintaining the low temperature, slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture. Continue stirring vigorously. The reaction is an equilibrium, and low temperatures favor the aldol addition product over the elimination product.

-

Reaction Monitoring: Stir the reaction mixture in the ice bath for 1-2 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC). The formation of an oil or a cloudy precipitate may be observed.

-

Neutralization: After the reaction is complete, carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the pH is approximately 7.[5] This step quenches the reaction and protonates the alkoxide intermediate.

-

Isolation: Add ice-cold water to the flask to precipitate the product fully. If an oil forms, scratch the inside of the flask with a glass rod to induce crystallization.[6] Collect the resulting solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product on the filter with several portions of cold water to remove any inorganic salts.[5] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.[6]

Spectroscopic Characterization

-

Mass Spectrometry (MS): The GC-MS analysis of this compound shows a molecular ion peak (M⁺) at m/z = 226, corresponding to the molecular weight of the compound.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3400-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A strong, sharp peak is observed around 1685 cm⁻¹ corresponding to the C=O stretching of the ketone. Peaks for aromatic C-H stretching are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic multiplet for the proton on the hydroxyl-bearing carbon (CH-OH) would appear around 5.3 ppm. The two protons of the adjacent methylene (B1212753) group (-CH₂-) will appear as a multiplet around 3.3 ppm. A broad singlet for the hydroxyl proton (-OH) is also expected, though its position can vary.

-

¹³C NMR: The carbonyl carbon (C=O) gives a signal in the downfield region, typically around 200 ppm. The carbons of the two phenyl rings will show signals between 125-143 ppm. The carbon bearing the hydroxyl group (CH-OH) will appear around 70 ppm, and the methylene carbon (-CH₂-) signal will be found around 47 ppm.

-

Applications in Drug Development

The 1,3-diphenylpropan-1-one scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities. Derivatives have shown significant potential as anticancer, anti-inflammatory, antioxidant, and analgesic agents.[8][9][10]

Anti-Inflammatory Activity: COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of this scaffold is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[11] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Molecular docking studies on derivatives of the 1,3-diphenylpropan-1-one scaffold have elucidated the binding mode within the COX-2 active site. These studies show that key pharmacophoric features, such as a methylsulfonyl group on one of the phenyl rings, can insert into a secondary pocket of the COX-2 enzyme, interacting with residues like Val523, Phe518, and Arg513.[8][9] The central propanone core orients the molecule within the main channel, allowing for critical interactions that block substrate access and inhibit enzyme activity.[8]

Anticancer Potential: Estrogen Receptor Modulation